3-Methoxy-4-(propan-2-yloxy)benzonitrile

Description

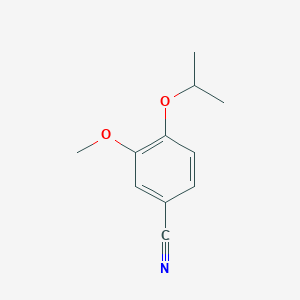

3-Methoxy-4-(propan-2-yloxy)benzonitrile is a substituted benzonitrile derivative featuring methoxy and isopropoxy groups at the 3- and 4-positions of the benzene ring, respectively. This compound is primarily utilized in organic synthesis and pharmaceutical intermediate development. Its structure (Figure 1) enables diverse reactivity, particularly in cyclopropane derivative synthesis, as evidenced by its use in forming 1-{2-[3-Methoxy-4-(propan-2-yloxy)phenyl]cyclopropyl}ethanone (3c), which exhibits a 70% yield and oil-like physical state .

Properties

IUPAC Name |

3-methoxy-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXCYYYLNXSFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(propan-2-yloxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the propan-2-yloxy group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group (-CN) to primary amines (-NH2) using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, H2/Pd-C

Substitution: NaOH, KOH, various nucleophiles

Major Products:

Oxidation: Carboxylic acids, aldehydes

Reduction: Primary amines

Substitution: Various substituted benzonitriles

Scientific Research Applications

Chemistry: 3-Methoxy-4-(propan-2-yloxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical agents .

Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(propan-2-yloxy)benzonitrile depends on its specific application. In chemical reactions, its functional groups (methoxy and propan-2-yloxy) can participate in various transformations, influencing the reactivity and outcome of the reactions. The nitrile group can act as an electrophile, making it a target for nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Electronic Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The isopropoxy group in this compound is electron-donating, enhancing nucleophilic aromatic substitution (e.g., in cyclopropane synthesis ).

- In contrast, the nitro group in 3-Methoxy-4-nitrobenzonitrile is strongly electron-withdrawing, directing reactivity toward reduction or displacement reactions .

Optical and Electronic Properties

- The ethynyl-oxazole derivative (4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile) demonstrates superior nonlinear optical performance (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹) compared to dibenzylideneacetone analogs . The target compound’s lack of extended conjugation likely limits its utility in similar applications.

Biological Activity

3-Methoxy-4-(propan-2-yloxy)benzonitrile is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- Structure : The compound features a methoxy group, a propan-2-yloxy group, and a benzonitrile moiety, contributing to its unique chemical behavior.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The presence of the benzonitrile group may interact with specific enzymes involved in cellular processes, potentially leading to reduced cancer cell viability.

- Antioxidant Effects : Some studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has a moderate level of antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound using various cancer cell lines. The following results were observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values indicate that the compound exhibits promising anticancer activity, particularly against HeLa cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent publication highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains. The study found that the compound could serve as a potential lead for developing new antimicrobial agents.

- Cancer Cell Proliferation Inhibition : Another research effort investigated the effects of this compound on cancer cell proliferation. The findings suggested that it induced apoptosis in cancer cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.